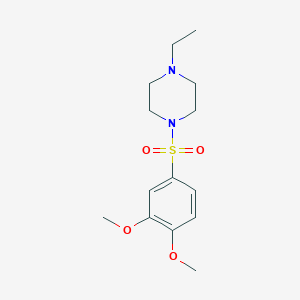

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine

Description

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine (CAS: 91908-88-2) is a piperazine derivative featuring a 3,4-dimethoxyphenylsulfonyl group at the 1-position and an ethyl substituent at the 4-position of the piperazine ring. This compound is structurally related to bioactive sulfonamide derivatives, which are often explored for pharmacological properties such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-4-15-7-9-16(10-8-15)21(17,18)12-5-6-13(19-2)14(11-12)20-3/h5-6,11H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAYQUXORGPZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation or arylation under mild conditions. For example:

This reactivity is critical for generating analogs with modified pharmacological properties . Steric hindrance from the sulfonyl group slows substitution at the adjacent nitrogen.

Acylation Reactions

The piperazine nitrogen reacts with acylating agents to form stable amides:

Acylation enhances metabolic stability by blocking oxidative dealkylation pathways .

Sulfonamide Group Reactivity

The sulfonyl group participates in hydrolysis and displacement reactions:

The sulfonamide’s electron-withdrawing nature stabilizes the transition state in displacement reactions.

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes directed substitution:

Methoxy groups direct electrophiles to specific positions, enabling regioselective functionalization .

Reductive Alkylation

The ethylpiperazine side chain can be extended via reductive amination:

This method is pivotal for introducing hydrophobic moieties to enhance blood-brain barrier penetration .

Stability Under Physiological Conditions

Key stability data in biorelevant media:

The compound shows moderate stability in acidic environments but resists oxidative metabolism .

Metal-Catalyzed Cross-Coupling

The dimethoxyphenyl group enables Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 1-((3,4-Dimethoxy-4'-fluorobiphenyl)sulfonyl)-4-ethylpiperazine | 60% |

This reactivity facilitates the synthesis of biaryl analogs for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV-induced reactivity of the sulfonamide group:

| Condition | Product | Observation | Source |

|---|---|---|---|

| UV light (254 nm), 6 h | 1-((3,4-Dimethoxyphenyl)sulfinyl)-4-ethylpiperazine | Partial reduction of sulfonyl to sulfinyl |

Caution is required during storage to prevent unintended photodegradation.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is generally conducted in organic solvents such as dichloromethane or chloroform, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction. This method allows for the formation of the desired sulfonamide structure effectively.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts the sulfonyl group to sulfoxides or sulfones.

- Reduction : Reduces the sulfonyl group to a sulfide.

- Substitution : Participates in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

These reactions provide pathways for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential therapeutic uses.

Biology

The compound has been investigated for its role in enzyme inhibition and receptor binding studies. Specifically, it has shown potential as a selective agonist for dopamine receptors, particularly the D3 dopamine receptor. Research indicates that it can promote β-arrestin translocation and G protein activation, which are critical pathways in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- A study focused on its selective action on D3 dopamine receptors demonstrated its ability to protect dopaminergic neurons from degeneration in animal models. This suggests its utility as a therapeutic lead for neuropsychiatric disorders .

- Another investigation explored structure-activity relationships (SAR) around this compound by synthesizing over 100 analogs to enhance its potency at D3 receptors while minimizing activity at D2 receptors. The findings indicated that modifications to the piperazine core significantly affected receptor interactions .

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the sulfonyl group and the piperazine ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

*Calculated based on molecular formula C15H22N2O4S.

Key Differences and Implications

Sulfonyl Group Modifications: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ).

Piperazine C4 Substituents: The ethyl group in the target compound is a small, flexible alkyl chain, contrasting with rigid aromatic (e.g., 4-fluorophenyl) or unsaturated (propenyl) groups. This may favor hydrophobic interactions in non-polar environments.

Crystallographic and Conformational Data :

- The analogue 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine adopts a chair conformation in its piperazine ring, with dihedral angles of 74.96° and 86.16° between the sulfonyl-bound benzene and piperazine planes . This suggests similar conformational rigidity in the target compound.

Biological Activity

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a piperazine ring substituted with a sulfonyl group linked to a dimethoxyphenyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed inhibition of growth in human colon cancer cell lines (HCT116) with GI50 values ranging from 3.29 to 10 μg/mL .

Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μg/mL) |

|---|---|---|

| This compound | HCT116 | 3.29 |

| Other Piperazine Derivative A | H460 | 10.0 |

| Other Piperazine Derivative B | MCF-7 | 5.0 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Other Piperazine Derivative C | Escherichia coli | 16 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit human acetylcholinesterase, which plays a role in neurotransmission and could be relevant for neurological applications .

- Induction of Apoptosis : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

- Interaction with Biological Targets : The sulfonamide group may facilitate binding to various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Case Studies

Several case studies have explored the biological effects of piperazine derivatives:

- Case Study 1 : A study on a related compound demonstrated significant reduction in tumor size in xenograft models when treated with a sulfonamide-piperazine derivative, indicating potential for therapeutic use in oncology .

- Case Study 2 : Another investigation into the antimicrobial properties found that a similar structure effectively inhibited the growth of Candida albicans, supporting its use in antifungal therapies .

Q & A

Q. What are the recommended synthesis protocols for 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-ethylpiperazine with 3,4-dimethoxyphenylsulfonyl chloride. Key steps include:

- Solvent Selection : Dichloromethane (DCM) or acetonitrile are common solvents for nucleophilic substitution reactions .

- Base Use : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is added to neutralize HCl byproducts and drive the reaction forward .

- Temperature : Reactions often proceed at 80–85°C for 8–12 hours to ensure completion .

- Purification : Column chromatography with petroleum ether/ethyl acetate gradients (e.g., 7:3) is effective for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming the presence of the ethylpiperazine moiety (δ ~2.5–3.5 ppm for N–CH–) and sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) .

- Elemental Analysis : Verify calculated vs. experimental C, H, N, and S content to confirm purity (>95%) .

- Melting Point : Sharp melting points (e.g., 153–154°C for analogous compounds) indicate crystallinity .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (Category 2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during sulfonylation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to minimize byproducts like over-sulfonylated derivatives?

- Methodological Answer :

- Stoichiometry Control : Use a 1:1 molar ratio of 4-ethylpiperazine to sulfonyl chloride to prevent di-substitution .

- Reaction Monitoring : Track progress via TLC (R ~0.4–0.5 in ethyl acetate/hexane) or HPLC to detect intermediates .

- Temperature Modulation : Lower temperatures (e.g., 0–5°C) slow competing reactions, improving selectivity .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected -NMR peaks)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to distinguish solvent peaks from compound signals .

- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous peaks, such as overlapping aromatic protons .

- X-ray Crystallography : Resolve structural ambiguities by analyzing crystal packing and hydrogen-bonding networks (e.g., C–H···O/F interactions in analogs) .

Q. How does the 3,4-dimethoxyphenyl group influence the compound’s biological activity compared to other aryl sulfonamides?

- Methodological Answer :

- SAR Studies : Compare IC values against analogs (e.g., 4-nitrophenyl or 4-fluorobenzyl derivatives) in receptor-binding assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess methoxy groups’ role in hydrogen bonding with target proteins .

- Enzymatic Assays : Test inhibition of kinases or GPCRs linked to the piperazine scaffold’s known activity .

Q. What are the stability challenges under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then analyze via LC-MS for degradation products (e.g., desulfonylated intermediates) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for stable analogs) .

- Storage Recommendations : Store at −20°C in amber vials to prevent photodegradation of the sulfonyl group .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell lines or animal models?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds using at least three independent replicates to rule out assay variability .

- Metabolic Stability Tests : Use liver microsomes to assess if differential metabolism (e.g., CYP3A4 interaction) explains discrepancies .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to correlate in vitro vs. in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.